Bicyclo(2.2.2)octanone, 5,6-bis(methylene)-
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Overview
Description
Bicyclo(2.2.2)octanone, 5,6-bis(methylene)-: is a unique organic compound characterized by its bicyclic structure. This compound consists of a bicyclo[2.2.2]octane framework with two methylene groups attached at the 5 and 6 positions, and a ketone functional group at the 1 position. The molecular formula is C10H12O, and it has a molecular weight of 148.2017 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM) as key steps . These reactions are carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Bicyclo(2.2.2)octane: A simpler analog without the methylene groups and ketone functional group.
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)-: Similar structure but with a double bond in the bicyclic framework.
Bicyclo(2.2.2)octanone: Lacks the methylene groups but has the ketone functional group.
Properties
CAS No. |
81825-45-8 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5,6-dimethylidenebicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H12O/c1-6-7(2)9-4-3-8(6)5-10(9)11/h8-9H,1-5H2 |
InChI Key |
HGBXCHGMAAYCTD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCC(C1=C)C(=O)C2 |
Origin of Product |
United States |
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